molecular formula C17H17ClN4O2S B3966219 N-(2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B3966219
M. Wt: 376.9 g/mol
InChI Key: GOYKKEVQHUDQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as NPC, is a chemical compound that has drawn significant attention from the scientific community due to its potential therapeutic applications. NPC belongs to the class of piperazinecarbothioamide compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects.

Scientific Research Applications

NPC has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. NPC has also been shown to have antiviral activity against hepatitis B and C viruses, as well as antimicrobial activity against several bacterial strains.

Mechanism of Action

The mechanism of action of NPC is not well understood. However, studies have suggested that NPC exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. The antiviral activity of NPC is thought to be due to its ability to inhibit viral replication. The antimicrobial activity of NPC is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
NPC has been shown to have minimal toxicity in vitro and in vivo. However, more studies are needed to determine its long-term safety and potential side effects. NPC has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to modulate the immune system by regulating cytokine production.

Advantages and Limitations for Lab Experiments

One of the advantages of NPC is its potent antitumor activity against various cancer cell lines. NPC has also been found to have antiviral and antimicrobial activity, making it a promising candidate for the development of new drugs. However, one of the limitations of NPC is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For NPC research include studying its efficacy in animal models, optimizing its pharmacokinetics and pharmacodynamics, and exploring its potential as a combination therapy with other anticancer drugs.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-15-3-1-2-4-16(15)19-17(25)21-11-9-20(10-12-21)13-5-7-14(8-6-13)22(23)24/h1-8H,9-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYKKEVQHUDQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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